

Application Notes and Protocols for Selective CDK7 Inhibition in Breast Cancer Models

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Compound of Interest

Compound Name: Cdk7-IN-6

Cat. No.: B15588105

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Disclaimer: As of the latest data, specific information regarding "Cdk7-IN-6" is not available in the public domain. The following application notes and protocols are based on data from other well-characterized selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors, such as THZ1, SY-1365, SY-5609, and samuraciclib (CT7001), which are relevant for studying the effects of CDK7 inhibition in breast cancer models.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a crucial regulator of cell cycle progression and transcription.^{[1][2][3]} It functions as a CDK-activating kinase (CAK) by phosphorylating cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.^{[1][4]} Additionally, as a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including oncogenes like MYC.^{[2][5]} Elevated CDK7 expression has been observed in various cancers, including breast cancer, and is often associated with poor prognosis.^{[2][3]} Selective inhibition of CDK7 presents a promising therapeutic strategy for various breast cancer subtypes, including hormone receptor-positive (HR+), HER2-positive (HER2+), and triple-negative breast cancer (TNBC), as well as in models of acquired resistance to standard therapies.^{[2][5][6]}

These application notes provide a summary of the preclinical data and detailed protocols for the use of selective CDK7 inhibitors in breast cancer research.

Data Presentation

In Vitro Efficacy of Selective CDK7 Inhibitors in Breast Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various selective CDK7 inhibitors across a panel of human breast cancer cell lines.

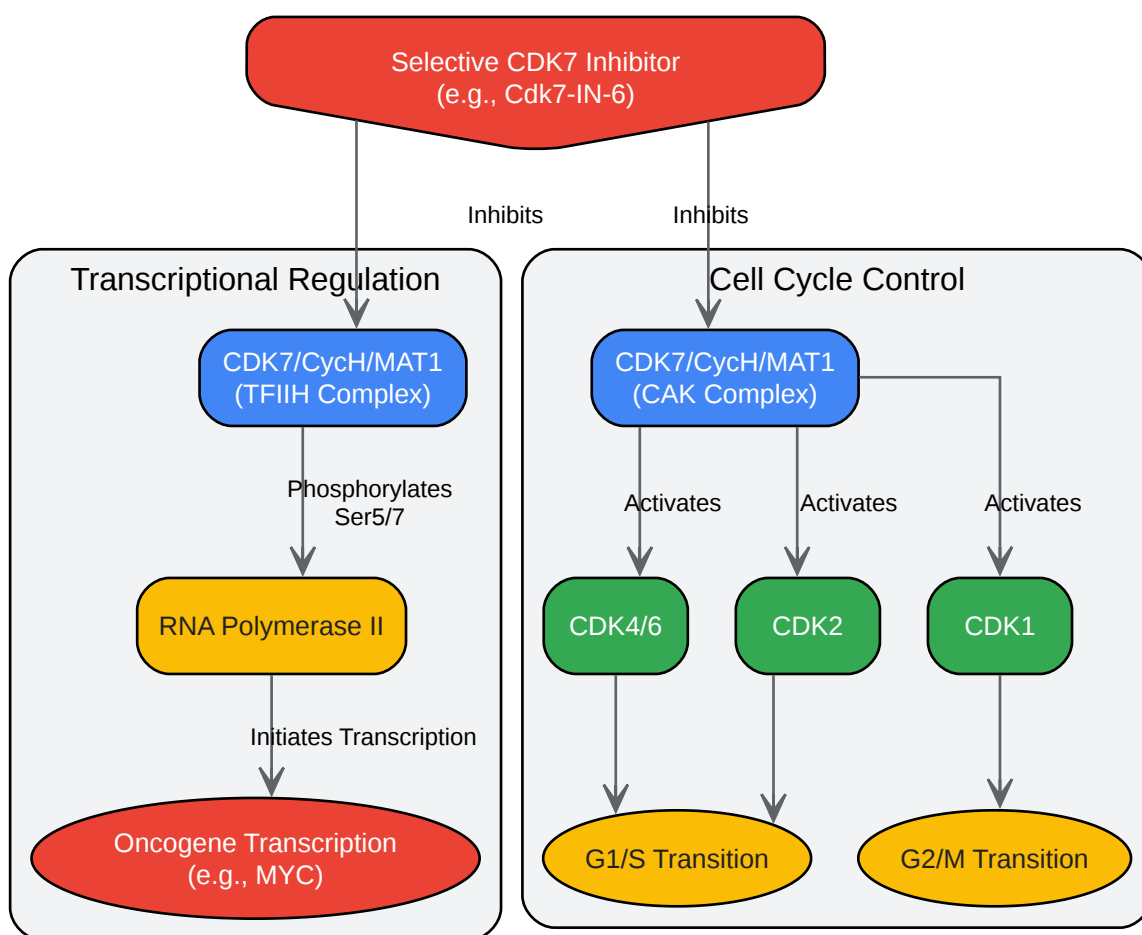
Inhibitor	Cell Line	Subtype	IC50 (nM)	Assay Duration	Reference
THZ1	MDA-MB-231	TNBC	~100	7 days	[6]
THZ1	MCF7	HR+	~150	7 days	[6]
THZ1	T47D	HR+	~80	2 days	[6]
THZ1	SKBR3	HER2+	~200	2 days	[6]
THZ1	JIMT-1	HER2+	>1000 (2 days), ~250 (7 days)	2 and 7 days	[6]
SY-1365	T47D	HR+	Not specified, effective at 50nM	Not specified	
SY-1365	MCF7	HR+	Not specified, effective at 50nM		
SY-5609	MDA-MB-231	TNBC	152-1557 (proliferation)	48 hours	[7]
SY-5609	MCF-7	HR+	152-1557 (proliferation)	48 hours	[7]
LDC4297	MDA-MB-231	TNBC	152-1557 (proliferation)	48 hours	[7]
LDC4297	MCF-7	HR+	152-1557 (proliferation)	48 hours	[7]

In Vivo Efficacy of Selective CDK7 Inhibitors in Breast Cancer Xenograft Models

The following table summarizes the in vivo anti-tumor activity of selective CDK7 inhibitors in mouse xenograft models of breast cancer.

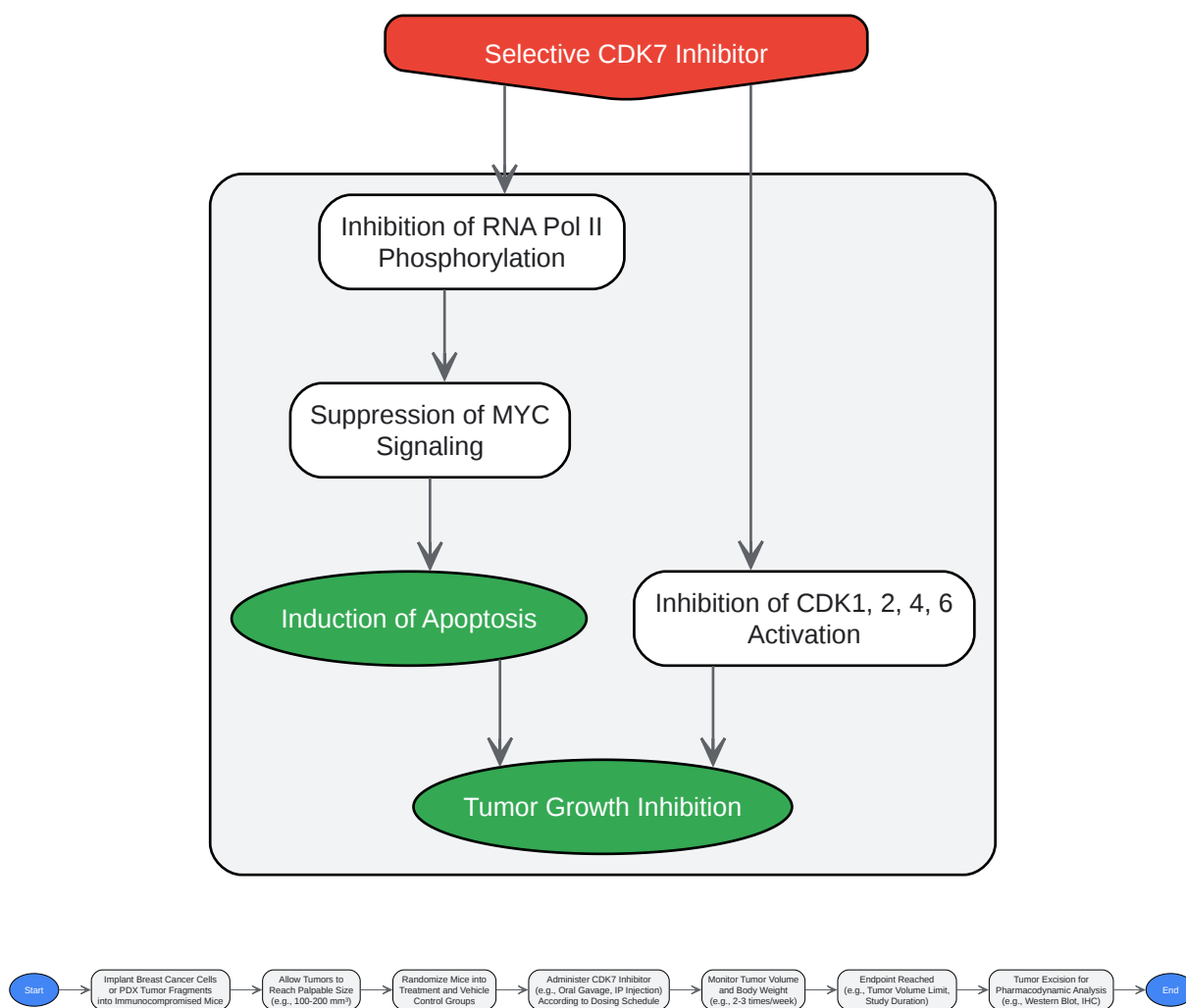
Inhibitor	Model Type	Dosing Schedule	Tumor Growth Inhibition	Reference
THZ1	TNBC PDX	Not specified	Significant tumor growth suppression	[6]
THZ1	ER+ Xenografts	Not specified	Suppression of tumor growth	[2]
Samuraciclib (CT7001)	ER+ PDX (CDK4/6i-resistant)	In combination with fulvestrant	Promising antitumor activity	

Signaling Pathways and Experimental Workflows



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Caption: CDK7's dual role in transcription and cell cycle control.



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